molecular formula C20H19N3O2 B10998034 N-(1H-indol-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

N-(1H-indol-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10998034
M. Wt: 333.4 g/mol
InChI Key: GNMFRXLJWPSVFP-UHFFFAOYSA-N
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Description

4-MeO-5-HTP , is a synthetic compound derived from serotonin (5-hydroxytryptamine, 5-HT). Its chemical structure consists of an indole ring system with a substituted amide group. Let’s break down its name:

    N: Indicates the amide nitrogen.

    (1H-indol-4-yl): Refers to the indole ring with a substituent at the 4-position.

    3-(4-methoxy-1H-indol-1-yl)propanamide: Describes the additional methoxy group and the amide linkage.

Preparation Methods

Synthetic Routes::

    Indole Synthesis:

    4-Methoxyindole Synthesis:

    Amide Formation:

Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

Chemical Reactions Analysis

    Oxidation: 4-MeO-5-HTP can undergo oxidative transformations, leading to various products.

    Reduction: Reduction of the carbonyl group in the amide linkage may yield the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).

    Common Reagents and Conditions:

Scientific Research Applications

    Neurochemistry: Investigating serotonin-related pathways and potential therapeutic effects.

    Pharmacology: Studying its impact on serotonin receptors (e.g., 5-HT₁A, 5-HT₂A).

    Mood Disorders: Exploring its role in mood regulation and depression.

    Neuroprotection: Assessing its neuroprotective properties.

    Cancer Research: Investigating its effects on tumor growth and apoptosis.

Mechanism of Action

    Serotonin Precursor: 4-MeO-5-HTP is a precursor to serotonin synthesis.

    Crosses the Blood-Brain Barrier: It readily enters the brain, influencing central serotonin levels.

    Serotonin Receptor Agonist: It activates serotonin receptors, modulating mood, appetite, and sleep.

Comparison with Similar Compounds

    5-Hydroxytryptophan (5-HTP): Similar in structure but lacks the methoxy group.

    L-tryptophan: A natural amino acid precursor to 5-HTP.

    Melatonin: Also derived from serotonin, involved in sleep regulation.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C20H19N3O2/c1-25-19-7-3-6-18-15(19)9-12-23(18)13-10-20(24)22-17-5-2-4-16-14(17)8-11-21-16/h2-9,11-12,21H,10,13H2,1H3,(H,22,24)

InChI Key

GNMFRXLJWPSVFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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